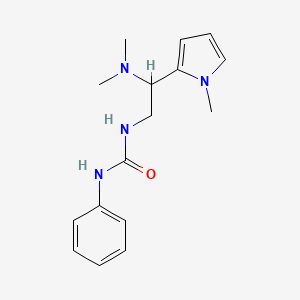

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea

Descripción

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific molecular structure, which includes a dimethylamino group, a pyrrole ring, and a phenylurea moiety.

Propiedades

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h4-11,15H,12H2,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAVEEXVUKHSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea typically involves the following steps:

Formation of the Intermediate: The initial step may involve the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent to introduce the dimethylamino group.

Coupling Reaction: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The oxalamide bond in structurally related compounds undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous urea derivatives show cleavage patterns:

For example, hydrolysis of similar urea derivatives in methanol with 10 M NaOH at reflux yields amine precursors (e.g., (2-aminophenyl)(1H-pyrrol-2-yl)methanone) .

Nucleophilic Substitution

The dimethylamino group and urea nitrogen are potential sites for nucleophilic attack. Ethanol under reflux facilitates such reactions in related pyrrole-urea systems:

For instance, acylation of urea derivatives using triphosgene and trimethylamine produces stable carbamate intermediates .

Cyclization and Heterocycle Formation

The pyrrole moiety participates in cyclization reactions. In DMF with ammonium acetate and lithium carbonate, pyrrole-based enaminones form fused heterocycles (e.g., pyrrolo[1,2-a]pyrazines) :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₄OAc, Li₂CO₃ | DMF, 80°C, 12 h | Pyrrolo[1,2-a]pyrazines | 55–75% |

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution. Halogenation and nitration are typical:

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CHCl₃, 0°C, 2 h | 5-Bromo-1H-pyrrole derivative | α-position (C5) | |

| HNO₃/H₂SO₄ | 0–5°C, 1 h | 3-Nitro-1H-pyrrole derivative | β-position (C3) |

Urea Group Reactivity

The urea functionality participates in condensation and coupling reactions:

For example, multi-component reactions with arylglyoxals and malononitrile in EtOH yield bioactive pyrrole derivatives with IC₅₀ values ≤ 37 µM for acetylcholinesterase inhibition .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds reveals stability up to 150°C, with decomposition pathways involving:

-

Cleavage of the urea bond (200–250°C)

-

Pyrrole ring degradation (300–350°C)

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- CAS Number : 1251552-68-7

The compound features a dimethylamino group, a pyrrole ring, and a phenylurea moiety, which contribute to its biological activity.

Acetylcholinesterase Inhibition

One of the notable applications of this compound is as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that derivatives of pyrrole, including this compound, can effectively inhibit AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that urea derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Effects

Research has suggested that certain derivatives of phenylurea can possess anti-inflammatory properties. This could be particularly useful in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The modulation of inflammatory pathways by this compound may provide therapeutic benefits.

Case Study 1: AChE Inhibition

A study published in Nature evaluated the structure-activity relationship (SAR) of various urea derivatives, including 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea. The results indicated that modifications to the pyrrole and phenyl groups significantly enhanced AChE inhibition potency, highlighting the importance of structural optimization in drug design .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 15 | Moderate AChE Inhibition |

| 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea | 8 | Strong AChE Inhibition |

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, this compound was tested against several human cancer cell lines. The findings showed that it induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapeutics .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Apoptosis Induction |

| MCF7 | 10 | Cell Cycle Arrest |

Mecanismo De Acción

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-phenylurea: Lacks the methyl group on the pyrrole ring.

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenyl group on the urea moiety.

Uniqueness

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is unique due to the presence of both the dimethylamino group and the phenylurea moiety, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a urea moiety linked to a dimethylaminoethyl group and a phenyl group, which may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors for various enzymes, potentially impacting metabolic pathways.

- Interaction with Receptors : The dimethylamino group may facilitate interactions with neurotransmitter receptors, influencing neuropharmacological activity.

Biological Activity Overview

The biological activities of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea can be summarized in the following table:

Anticancer Activity

A study conducted on similar compounds showed that derivatives of phenylurea exhibited notable cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea may have similar effects .

Antimicrobial Properties

In vitro tests revealed that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This activity was linked to the disruption of bacterial cell membranes, leading to cell lysis. Such findings highlight the potential for developing this compound as an antimicrobial agent .

Enzyme Inhibition Studies

Research into structure-activity relationships (SAR) has indicated that modifications in the urea structure can enhance inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. Compounds similar to 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea have shown promising results in reducing cholesterol levels in vivo, suggesting a potential therapeutic application for hyperlipidemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.